molecular formula C14H17N3O B2805591 1-(Furan-3-ylmethyl)-4-pyridin-2-ylpiperazine CAS No. 864389-13-9

1-(Furan-3-ylmethyl)-4-pyridin-2-ylpiperazine

Cat. No.: B2805591
CAS No.: 864389-13-9
M. Wt: 243.31
InChI Key: XHLAGGHUXPEMQX-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of furan involves a five-membered ring with four carbon atoms and one oxygen atom . Piperazine, on the other hand, is a six-membered ring with two nitrogen atoms at opposite positions .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, they can undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate poly-substituted furans .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Furan is a colorless, volatile, and flammable liquid . Piperazine exists as small alkaline deliquescent crystals with a saline taste .

Scientific Research Applications

Histone Demethylase Inhibition

Research by Westaway et al. (2016) on cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases identified derivatives with significant inhibitory activity. These compounds, including those with furan-2-ylmethyl and pyridin-2-yl substituents, showed potent inhibition with IC50 values ≤ 100 nM, suggesting applications in epigenetic regulation and potential therapeutic avenues for cancer and other diseases (Westaway et al., 2016).

DNA Intercalation and Anticancer Activity

Jeon et al. (2017) synthesized a novel indeno[1,2-b]pyridinone derivative, showcasing a DNA intercalative mechanism as a human topoisomerase IIα catalytic inhibitor. This compound demonstrated stronger activity with less DNA toxicity than etoposide, indicating its potential for anticancer treatments (Jeon et al., 2017).

Material Science Applications

Panja, Ghosh, and Ghosh (2018) explored pyridine/pyridinium symmetrical bisamides as functional materials for aggregation, selective sensing, and drug release. Their work demonstrates the utility of furan-based derivatives in creating supramolecular gelators capable of selectively binding cations and releasing drugs, showcasing the versatility of these compounds in material science applications (Panja et al., 2018).

Corrosion Inhibition

Sappani and Karthikeyan (2014) studied 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds as potential inhibitors for mild steel corrosion in acidic medium. Their findings highlight the application of furan derivatives in protecting industrial materials from corrosion, demonstrating the compound's utility in chemical engineering (Sappani & Karthikeyan, 2014).

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. Furan is flammable and can form explosive peroxides upon standing in air . Piperazine can cause mild to severe irritation on skin contact .

Future Directions

The future directions in the study of furan and piperazine derivatives could involve the development of more efficient methods for their synthesis, as well as exploration of their potential applications in various fields such as pharmaceuticals and materials science .

Properties

IUPAC Name

1-(furan-3-ylmethyl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-5-15-14(3-1)17-8-6-16(7-9-17)11-13-4-10-18-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLAGGHUXPEMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=COC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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